molecular formula C10H12N2O3 B8547492 N-methyl-N-(4-nitrophenyl)propionamide

N-methyl-N-(4-nitrophenyl)propionamide

Cat. No. B8547492
M. Wt: 208.21 g/mol
InChI Key: KVYWGEARTFDKKG-UHFFFAOYSA-N
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Patent
US06589950B1

Procedure details

The reaction is carried out using an analogous method to (9b), using N-propionyl-N-methyl-4-nitroaniline (10a)(6.8 g, 32.86 mmol), 10%Pd on carbon (447 mg) in THF (75 ml). The hydrogenation yields an oil. ES+ (M+1) 178.87.
[Compound]
Name
( 9b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
447 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:5]([CH3:15])[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1)(=[O:4])[CH2:2][CH3:3]>C1COCC1.[Pd]>[C:1]([N:5]([CH3:15])[C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1)(=[O:4])[CH2:2][CH3:3]

Inputs

Step One
Name
( 9b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
C(CC)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
447 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The hydrogenation yields an oil

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)N(C1=CC=C(C=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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